

A Comprehensive Spectroscopic Guide to 2-Amino-5-iodonicotinic Acid

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Compound of Interest

Compound Name: 2-Amino-5-iodonicotinic acid

Cat. No.: B1372891

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Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of **2-Amino-5-iodonicotinic acid** (CAS No: 54400-30-5), a key heterocyclic building block in medicinal chemistry and materials science. Aimed at researchers, chemists, and drug development professionals, this document synthesizes predictive data and analytical methodologies to facilitate the structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating data from closely related analogues and foundational spectroscopic principles, this guide serves as an authoritative reference for the comprehensive characterization of **2-Amino-5-iodonicotinic acid**.

Introduction and Molecular Structure

2-Amino-5-iodonicotinic acid belongs to the class of substituted pyridines, a structural motif of immense importance in pharmaceuticals. The strategic placement of an amino group, a carboxylic acid, and an iodine atom on the pyridine ring creates a versatile scaffold with distinct electronic and steric properties. The amino group acts as a hydrogen bond donor and a nucleophilic center, the carboxylic acid provides a handle for amide coupling and salt formation, and the iodine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further molecular complexity.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, allowing for the verification of identity, purity, and conformation. This guide explains the causality behind the expected spectral features, providing a robust framework for analysis.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is used for the **2-Amino-5-iodonicotinic acid** skeleton.

Caption: Molecular structure of **2-Amino-5-iodonicotinic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a complete experimental spectrum for the title compound is not available in the cited literature, we can construct a highly accurate, predictive analysis based on data from its methyl ester derivative and related aminopyridines.^{[1][2]}

¹H NMR Spectroscopy

Causality Behind Peak Positions: The pyridine ring protons are subject to the ring's inherent electron-deficient nature, which deshields them. This effect is modulated by the substituents. The amino group (-NH₂) at C2 is a strong electron-donating group, which shields the ortho (C3, though substituted) and para (C4, C6) positions. Conversely, the iodine at C5 and the carboxylic acid at C3 exert electron-withdrawing and anisotropic effects, which deshield adjacent protons.

Experimental Protocol (Standard Methodology):

- Dissolve ~5-10 mg of **2-Amino-5-iodonicotinic acid** in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to clearly show exchangeable protons (NH₂ and COOH).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a 400 MHz (or higher) spectrometer.

- Typical parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction. The residual solvent peak (DMSO-d₆ at ~2.50 ppm) is used as an internal reference.

Predicted ¹H NMR Data (in DMSO-d₆):

Position	Predicted Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment Rationale
H6	~8.2 - 8.4	Doublet (d)	~2.0 - 2.5 Hz	Deshielded by the ring nitrogen and the adjacent iodine. Coupled only to H4 (meta coupling).
H4	~7.9 - 8.1	Doublet (d)	~2.0 - 2.5 Hz	Deshielded by the ring nitrogen and adjacent carboxylic acid. Coupled only to H6 (meta coupling).
-NH ₂	~6.5 - 7.5	Broad Singlet (br s)	-	Chemical shift is concentration and temperature dependent. Broadened due to quadrupole effects and exchange.
-COOH	~12.0 - 13.0	Broad Singlet (br s)	-	Highly deshielded acidic proton. Signal is often very broad and may not be observed without specific parameter adjustments.

Note: The predicted shifts are based on analysis of similar structures. The actual spectrum should be acquired for definitive assignment.^{[1][3]}

¹³C NMR Spectroscopy

Causality Behind Peak Positions: Carbon chemical shifts are highly sensitive to the electronic environment. The C2 and C3 carbons are directly attached to heteroatoms (N and O), shifting them downfield. The C5 carbon, bonded to the heavy iodine atom, experiences a significant upfield shift due to the "heavy atom effect."

Experimental Protocol (Standard Methodology):

- Use the same sample prepared for ¹H NMR.
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters on a 100 MHz instrument (for a 400 MHz ¹H) include a larger spectral width (~200 ppm), a longer acquisition time, and a relaxation delay of 2-5 seconds. An increased number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data (in DMSO-d₆):

Position	Predicted Shift (ppm)	Assignment Rationale
C=O	~168 - 172	Carboxylic acid carbonyl carbon, typically in this region.
C2	~158 - 162	Attached to the amino group and adjacent to the ring nitrogen, highly deshielded.
C6	~150 - 154	Alpha to the ring nitrogen, deshielded.
C4	~142 - 146	Beta to the ring nitrogen, deshielded.
C3	~110 - 115	Shielded by the ortho amino group.
C5	~85 - 90	Directly bonded to iodine, showing a strong upfield shift (heavy atom effect).

Note: These predictions are derived from established substituent effects on pyridine rings and data from related iodo- and amino-benzoic acids.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (ATR-FTIR):

- Place a small, solid sample of **2-Amino-5-iodonicotinic acid** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

- Perform a background scan of the empty crystal prior to the sample scan.

Predicted Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity	Rationale
3450 - 3300	N-H Stretch	Primary Amine (-NH ₂)	Medium	Two distinct bands (asymmetric and symmetric stretch) are expected for a primary amine.
3300 - 2500	O-H Stretch	Carboxylic Acid (-COOH)	Broad, Strong	Very characteristic broad absorption due to hydrogen bonding, often obscuring C-H stretches. [6]
~1710 - 1680	C=O Stretch	Carboxylic Acid (-COOH)	Strong	The carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum.
~1620 - 1580	C=C & C=N Stretch	Aromatic Ring	Medium-Strong	Multiple bands corresponding to pyridine ring vibrations.
~1640 - 1600	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	Medium	Bending vibration of the amino group.
~1300 - 1200	C-O Stretch	Carboxylic Acid (-COOH)	Medium	
~600 - 500	C-I Stretch	Aryl Iodide	Medium-Weak	Found in the fingerprint region,

confirming the presence of the carbon-iodine bond.

Note: The presence of extensive intermolecular hydrogen bonding (acid-acid, acid-amine, amine-amine) will lead to significant peak broadening, especially for the O-H and N-H stretching vibrations.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity.

Experimental Protocol (Electrospray Ionization - ESI):

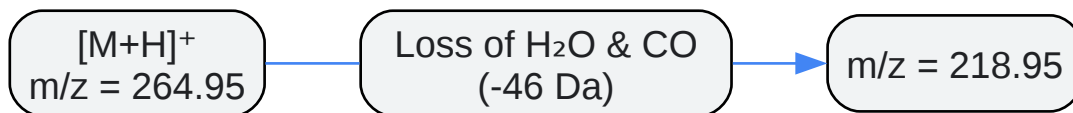
- Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a trace of formic acid (for positive ion mode) or ammonia (for negative ion mode).
- Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Acquire spectra in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes.

Predicted Mass Spectrometric Data:

- Molecular Formula: $C_6H_5IN_2O_2$
- Monoisotopic Mass: 263.9447 g/mol
- Positive Ion Mode ($[M+H]^+$): Expected m/z = 264.9525
- Negative Ion Mode ($[M-H]^-$): Expected m/z = 262.9368

Key Fragmentation Pathways: The most common fragmentation pathway for nicotinic acid derivatives is the loss of the carboxyl group, either as H_2O and CO (a loss of 46 Da) or as the

radical $\bullet\text{COOH}$ (a loss of 45 Da).[8] The presence of the stable iodine atom means that its loss is less likely, making fragmentation of the pyridine ring or other substituents more probable.



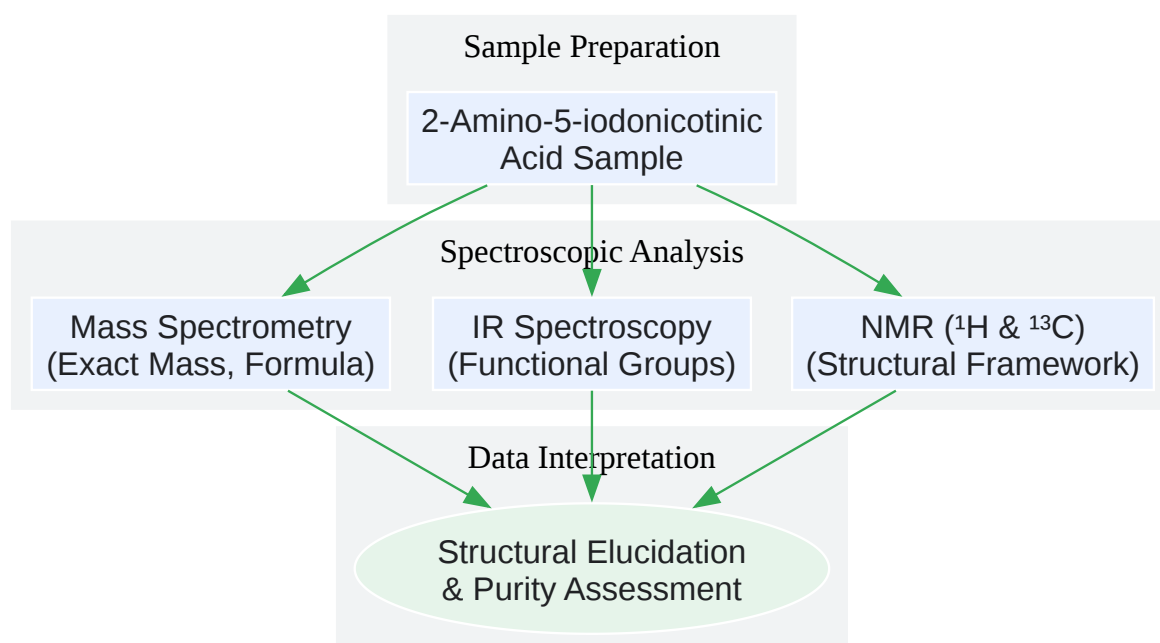
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Caption: A primary expected fragmentation pathway for **2-Amino-5-iodonicotinic acid** in MS/MS.

Summary and Workflow

The comprehensive spectroscopic analysis of **2-Amino-5-iodonicotinic acid** relies on the synergistic interpretation of multiple techniques. NMR spectroscopy defines the C-H framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the exact mass and connectivity information.

General Analytical Workflow



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